![molecular formula C19H22N2O4S B6041123 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B6041123.png)
1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine, also known as MSMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine is complex and not fully understood. However, it is thought to involve the binding of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine to various cellular targets, such as microtubules, neurotransmitter receptors, and enzymes. This binding can result in various biochemical and physiological effects, such as the disruption of cell division, the modulation of neurotransmitter release, and the inhibition of enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine are diverse and depend on the specific target and concentration. For example, 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has been shown to disrupt microtubule formation and inhibit cell division, which can lead to cell death. 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has also been shown to modulate neurotransmitter release, which can affect neuronal signaling and behavior. In addition, 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has been shown to inhibit enzyme activity, such as acetylcholinesterase, which can lead to increased levels of acetylcholine and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has several advantages for lab experiments, such as its ability to inhibit cell growth and modulate neurotransmitter release. However, 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine also has limitations, such as its potential toxicity and the need for specialized equipment and expertise for synthesis and characterization.
Orientations Futures
There are several potential future directions for 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine research, such as the development of more potent and selective analogs, the investigation of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine's mechanism of action at the molecular level, and the evaluation of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine's therapeutic potential in various disease models. In addition, 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine could be used as a tool compound for studying various cellular processes, such as cell division and neurotransmitter signaling.
Méthodes De Synthèse
1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylbenzoic acid, followed by the addition of piperazine. The resulting compound can be purified through recrystallization and characterized through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has been studied for its potential therapeutic applications in various fields, such as cancer research, neurology, and infectious diseases. For example, 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to disrupt microtubule formation and induce apoptosis. In addition, 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to modulate neurotransmitter release and inhibit acetylcholinesterase activity. 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has also been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-5-3-4-6-18(15)19(22)20-11-13-21(14-12-20)26(23,24)17-9-7-16(25-2)8-10-17/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGAOHGKBAHQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6041040.png)
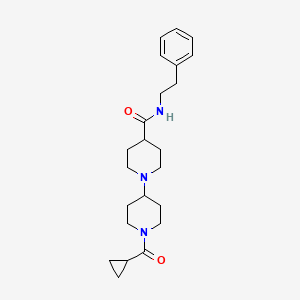
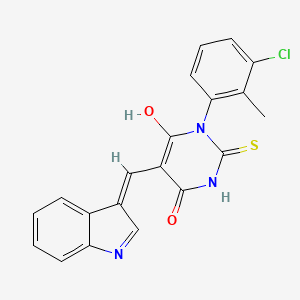
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1-methyl-1H-benzimidazole](/img/structure/B6041066.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B6041068.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6041076.png)
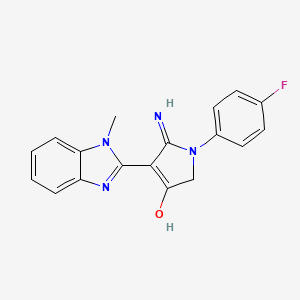
![2-methyl-1-oxo-3-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide](/img/structure/B6041092.png)
![N-(3,4-dimethylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6041098.png)
![2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6041116.png)
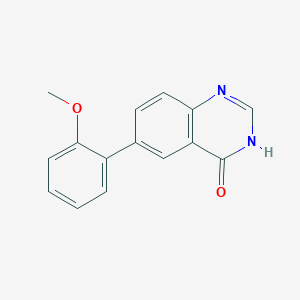
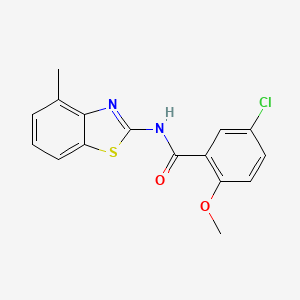
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6041131.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041133.png)